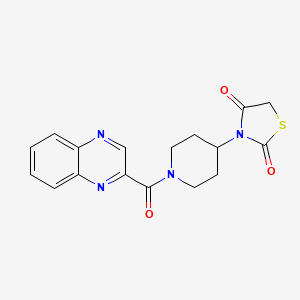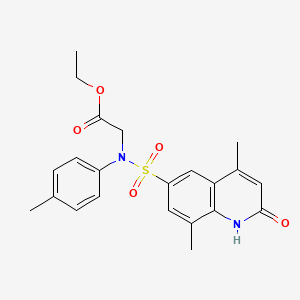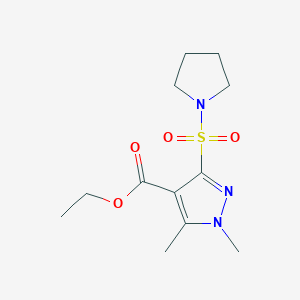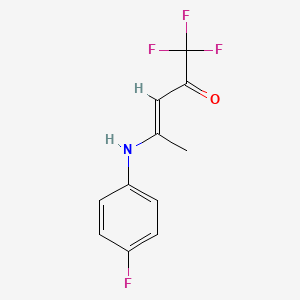![molecular formula C16H16BrN3O2 B2825770 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide CAS No. 270262-88-9](/img/structure/B2825770.png)
2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide” is an organic compound with the linear formula C17H18BrN3O3 . It has a molecular weight of 392.255 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H18BrN3O3 . This indicates that the molecule is composed of 17 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Research has been conducted on similar hydrazones, including a study by Naseema et al. (2010), which investigated their third-order nonlinear optical properties. These compounds exhibited two-photon absorption and promising optical power limiting behavior, suggesting potential applications in optical devices such as limiters and switches (Naseema et al., 2010).
Antihypertensive Activity
A study by Abdel-Wahab et al. (2008) synthesized and evaluated Schiff bases and imides as antihypertensive α-blocking agents. The pharmacological screening indicated good antihypertensive activity, suggesting potential therapeutic applications for similar compounds (Abdel-Wahab et al., 2008).
Anticancer Evaluation
Salahuddin et al. (2014) conducted a study involving the synthesis and anticancer evaluation of compounds structurally related to 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide. This research highlights the potential of similar compounds in developing treatments for cancer (Salahuddin et al., 2014).
Biological Activity Studies
Research by Bhat et al. (2011) explored the synthesis and characterization of oxadiazole analogs. Some compounds in this category demonstrated significant antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in developing new pharmaceuticals (Bhat et al., 2011).
Antimicrobial Activities
A study by Wardkhan et al. (2008) investigated the synthesis of thiazoles and their derivatives, assessing their antimicrobial activities. This research suggests the potential of similar compounds in combating microbial infections (Wardkhan et al., 2008).
Synthesis and Characterization
El‐Boraey and Aly (2013) synthesized and characterized metal complexes of compounds structurally related to this compound, suggesting potential applications in material science and chemistry (El‐Boraey & Aly, 2013).
Lipase and α-Glucosidase Inhibition
Bekircan et al. (2015) investigated compounds derived from this compound for their lipase and α-glucosidase inhibition. This study highlights the potential of these compounds in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Zukünftige Richtungen
The future directions for the use and study of “2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide” are not specified in the sources I found. Given that this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , it’s likely that it will continue to be used in various research contexts.
Eigenschaften
IUPAC Name |
2-anilino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-15-8-7-13(17)9-12(15)10-19-20-16(21)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKJKCUBROPWPS-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2825688.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetamide](/img/structure/B2825691.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide](/img/structure/B2825698.png)
![1-(2-chloropyridine-4-carbonyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2825699.png)
![7-ethyl-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2825701.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)
![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)

